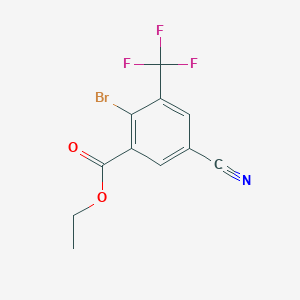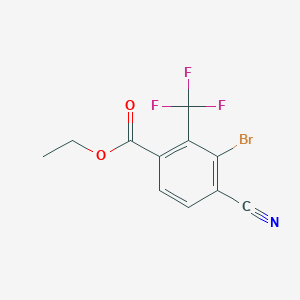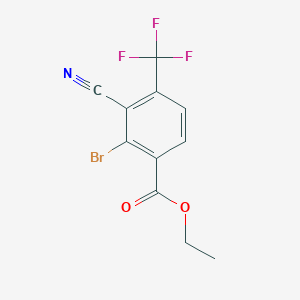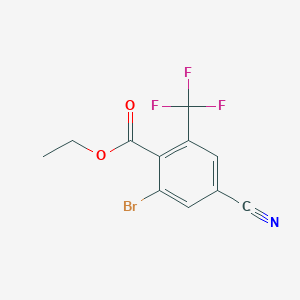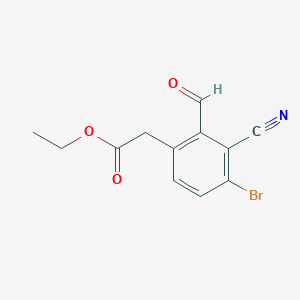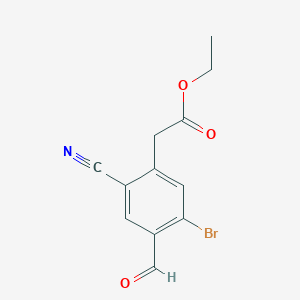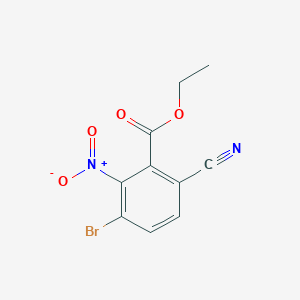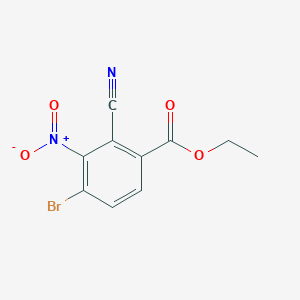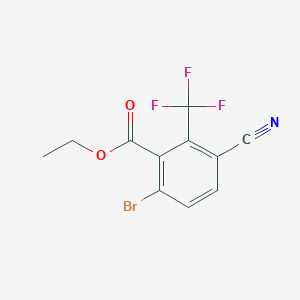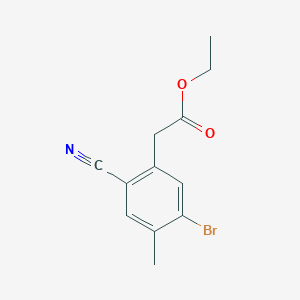
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Descripción general
Descripción
Ethyl 5-bromo-2-cyano-4-methylphenylacetate (EBMCMPA) is an ester that has been widely studied due to its potential applications in various scientific fields. EBMCMPA is a colorless, crystalline solid with a melting point of 81°C and a boiling point of 216°C. It is notable for its unique properties, such as its high solubility in organic solvents and its strong resistance to hydrolysis. EBMCMPA has been studied for its potential use as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis for the preparation of various compounds. This compound has also been used as a catalyst for a variety of chemical reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. In addition, this compound has been studied for its potential applications in biochemistry and pharmacology. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-2-cyano-4-methylphenylacetate is not fully understood. However, it is believed that the ester is hydrolyzed by enzymes in the body, resulting in the release of the active ingredient 5-bromo-2-cyano-4-methylphenylacetic acid. This acid is then believed to interact with various proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have potent anti-inflammatory and analgesic effects, and it has also been shown to have anti-cancer properties. In addition, this compound has been shown to have antioxidant and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is highly soluble in organic solvents. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. This compound is a relatively toxic compound, and it can be corrosive to some materials. In addition, it can be difficult to work with due to its low melting point.
Direcciones Futuras
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has potential for use in a variety of scientific fields. It could be used as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology. In addition, this compound could be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, this compound could be studied for its potential use as an antioxidant and neuroprotective agent.
Propiedades
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-11(13)8(2)4-10(9)7-14/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACLEUSXKUBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


